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Compound of Interest

Compound Name:

2-(4-

Methoxyphenyl)cyclopropane-1-

carboxylic acid

Cat. No.: B1601466 Get Quote

The cyclopropane ring, a seemingly simple three-membered carbocycle, represents a

cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic

properties impart a rigid, three-dimensional conformation to molecules, a feature highly sought

after in the rational design of therapeutic agents.[1] This rigidity can enhance binding affinity to

biological targets, improve metabolic stability, and reduce off-target effects. The subject of this

guide, 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, embodies the potential of this

versatile scaffold. This document provides a comprehensive technical overview of its chemical

structure, synthesis, spectroscopic characterization, and, critically, its relevance and potential

liabilities in the context of contemporary drug discovery and development.

Molecular Structure and Physicochemical
Properties
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid possesses a well-defined chemical

structure, which is fundamental to its chemical behavior and biological activity.

Chemical Structure:

Caption: 2D Chemical Structure of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Physicochemical Data Summary:
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Property Value Source

IUPAC Name

2-(4-

methoxyphenyl)cyclopropane-

1-carboxylic acid

PubChem[2]

CAS Number 92016-94-9 PubChem[2]

Molecular Formula C₁₁H₁₂O₃ PubChem[2]

Molecular Weight 192.21 g/mol PubChem[2]

XLogP3 1.6 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
3 PubChem[2]

Rotatable Bond Count 2 PubChem[2]

Chemical Synthesis: A Methodical Approach
The synthesis of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is most effectively

achieved through a two-step process commencing with the Simmons-Smith cyclopropanation

of an appropriate cinnamic acid ester, followed by hydrolysis. This method is well-regarded for

its stereospecificity and tolerance of various functional groups.[3][4]

Overall Synthetic Scheme:
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Step 1: Simmons-Smith Cyclopropanation

Step 2: Hydrolysis

Ethyl 4-methoxycinnamate Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylateCyclopropanation

Zn-Cu couple, CH₂I₂
(or Et₂Zn, CH₂I₂)

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Saponification & Acidification

1. NaOH(aq)
2. H₃O⁺

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocol: Synthesis and Purification
Step 1: Simmons-Smith Cyclopropanation of Ethyl 4-methoxycinnamate

Rationale: The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed

from diiodomethane and a zinc-copper couple, to stereospecifically add a methylene group

across the double bond of an alkene.[4] The ester of 4-methoxycinnamic acid is used as the

starting material to avoid side reactions with the acidic proton of the carboxylic acid.

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic

stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq).

Dry the mixture under high vacuum while heating gently with a heat gun, then allow to cool

to room temperature under a nitrogen atmosphere.
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Add anhydrous diethyl ether as the solvent, followed by diiodomethane (1.5 eq). Stir the

mixture at reflux for 1 hour to form the zinc-copper couple and the organozinc reagent.

Cool the reaction mixture to 0 °C and add a solution of ethyl 4-methoxycinnamate (1.0 eq)

in anhydrous diethyl ether dropwise over 30 minutes.

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride.

Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers,

wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)cyclopropane-1-

carboxylate.

Step 2: Hydrolysis of the Ester

Rationale: Saponification of the ethyl ester with a strong base, followed by acidification, will

yield the desired carboxylic acid.

Procedure:

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture at reflux for 2-4 hours, or until

TLC indicates the disappearance of the starting material.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove

any non-polar impurities.

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M hydrochloric acid.

A precipitate should form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum

to afford 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid. Further purification can

be achieved by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes).

Structural Elucidation via Spectroscopic Analysis
The confirmation of the chemical structure of 2-(4-methoxyphenyl)cyclopropane-1-
carboxylic acid is achieved through a combination of spectroscopic techniques. While publicly

available, high-resolution spectra with detailed assignments are limited, the expected spectral

data can be reliably predicted based on the known structure.

Predicted Spectroscopic Data:
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Technique Expected Key Features

¹H NMR

~10-12 ppm (broad singlet, 1H): Carboxylic acid

proton (-COOH).[5] ~6.8-7.2 ppm (multiplet,

4H): Aromatic protons of the 4-methoxyphenyl

group. ~3.8 ppm (singlet, 3H): Methoxy group

protons (-OCH₃). ~1.2-2.5 ppm (multiplet, 4H):

Protons of the cyclopropane ring, exhibiting

complex splitting patterns due to cis and trans

coupling.

¹³C NMR

~175-185 ppm: Carboxylic acid carbonyl

carbon.[6] ~158-160 ppm: Aromatic carbon

attached to the methoxy group. ~114-130 ppm:

Other aromatic carbons. ~55 ppm: Methoxy

carbon. ~15-30 ppm: Carbons of the

cyclopropane ring.

FTIR (cm⁻¹)

~2500-3300 (broad): O-H stretch of the

hydrogen-bonded carboxylic acid.[7] ~1700:

C=O stretch of the carboxylic acid.[7] ~1610,

1510: C=C stretches of the aromatic ring.

~1250: Asymmetric C-O-C stretch of the aryl

ether. ~1030: Symmetric C-O-C stretch of the

aryl ether.

Mass Spec (EI)

m/z 192: Molecular ion peak [M]⁺. Key

Fragmentation Ions: Loss of -COOH (m/z 147),

loss of -OCH₃ (m/z 161), and fragments

corresponding to the tropylium ion and other

rearrangements of the aromatic portion.

Stereochemistry: A Critical Consideration in Drug
Development
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid possesses two stereocenters at the C1

and C2 positions of the cyclopropane ring. This gives rise to two pairs of enantiomers: (1R,2R)-
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and (1S,2S)-trans isomers, and (1R,2S)- and (1S,2R)-cis isomers. The Simmons-Smith

reaction on a trans-alkene precursor will yield the trans-cyclopropane as a racemic mixture.

For any biologically active compound, it is imperative to investigate the pharmacological

properties of each enantiomer, as they can exhibit significantly different efficacy, metabolism,

and toxicity.[8]

Strategies for Obtaining Enantiomerically Pure Compound:

Chiral Separation (Resolution) Asymmetric Synthesis

Racemic trans-2-(4-methoxyphenyl)
cyclopropane-1-carboxylic acid

Chiral HPLC Diastereomeric Salt Formation
(with a chiral base)

(1R,2R)-enantiomer (1S,2S)-enantiomer

Separation & Liberation Separation & Liberation

Ethyl 4-methoxycinnamate

Enantiomerically enriched product

Chiral Simmons-Smith Reagent
(e.g., with chiral ligands)

Click to download full resolution via product page

Caption: Methodologies for obtaining single enantiomers.

Chiral Resolution: This involves the separation of the racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and

preparative technique that utilizes a chiral stationary phase to differentially retain the

enantiomers.[9]

Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an

enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form

diastereomeric salts. These salts have different physical properties (such as solubility) and
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can be separated by crystallization. The desired enantiomer of the carboxylic acid is then

liberated by acidification.[10]

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer.

Chiral Catalysis: Modified Simmons-Smith reactions using chiral ligands or additives can

induce enantioselectivity in the cyclopropanation step.[2][11]

Biological Significance and Implications for Drug
Development
The incorporation of a 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid moiety into a

drug candidate can have profound biological consequences, offering both potential benefits

and significant risks that must be carefully evaluated.

Potential as Enzyme Inhibitors
Cyclopropane carboxylic acid derivatives are known to act as inhibitors of various enzymes. A

notable example is their ability to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase,

a key enzyme in the biosynthesis of the plant hormone ethylene.[1][12] This inhibitory activity

stems from the structural analogy of these compounds to the natural substrate. This principle of

substrate-mimicry suggests that 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid and

its derivatives could be designed to target other enzymes with specific substrate binding

pockets. The rigid cyclopropane scaffold can orient the pharmacophoric elements (the aromatic

ring and the carboxylic acid) in a precise manner for optimal interaction with an enzyme's active

site.

Metabolic Liabilities and Potential for Idiosyncratic
Toxicity
A critical consideration for drug development professionals is the metabolic fate of a compound

and its potential for toxicity. Research on the anxiolytic drug panadiplon revealed a concerning

link between a cyclopropane carboxylic acid metabolite and idiosyncratic hepatotoxicity.[13]

Proposed Mechanism of Toxicity:
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Drug containing cyclopropane moiety

Phase I Metabolism
(e.g., ester hydrolysis, oxidation)

Cyclopropane Carboxylic Acid Metabolite

Inhibition of Mitochondrial
Fatty Acid β-oxidation

Depletion of Coenzyme A and CarnitineDisruption of Glucose Homeostasis

Hepatocyte Vulnerability

Hepatocellular Necrosis & Apoptosis

Secondary Stress
(e.g., inflammation, oxidative stress)
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Caption: Potential pathway for cyclopropane carboxylic acid-induced hepatotoxicity.

The study on panadiplon demonstrated that its cyclopropane carboxylic acid metabolite could:

Inhibit mitochondrial fatty acid β-oxidation.[13]

Deplete hepatic levels of coenzyme A and carnitine through the formation of unusual acyl

derivatives.[13]
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Disrupt glucose homeostasis.[13]

These metabolic disturbances do not directly cause cell death but render hepatocytes highly

susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.[13] This

represents a significant risk of idiosyncratic drug-induced liver injury (DILI), a major cause of

drug failure in clinical trials and post-market withdrawal.

Therefore, for any drug candidate containing the 2-(4-methoxyphenyl)cyclopropane-1-
carboxylic acid structure or a motif that can be metabolized to it, a thorough preclinical safety

evaluation is paramount. This should include in-depth studies on its metabolic profile, its effects

on mitochondrial function, and an assessment of its potential for hepatotoxicity, particularly in

relevant animal models.

Conclusion
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a molecule of considerable interest,

exemplifying the utility of the cyclopropane scaffold in medicinal chemistry. Its synthesis is

achievable through well-established methodologies, and its structure can be confidently

characterized. The true value of this guide for researchers, scientists, and drug development

professionals lies in the dual perspective it offers. On one hand, the rigid, well-defined structure

of this compound presents an attractive platform for the design of potent and selective enzyme

inhibitors. On the other hand, the potential for its carboxylic acid moiety to induce severe,

idiosyncratic hepatotoxicity through metabolic disruption serves as a critical cautionary tale. A

comprehensive understanding of both the synthetic and biological intricacies of this and similar

molecules is essential for harnessing their therapeutic potential while mitigating the risks in the

complex journey of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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